Verticilla-4(20),7,11-triene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H32 |

|---|---|

分子量 |

272.5 g/mol |

IUPAC 名称 |

(11R)-4,14,15,15-tetramethyl-8-methylidenebicyclo[9.3.1]pentadeca-1(14),4-diene |

InChI |

InChI=1S/C20H32/c1-15-7-6-8-16(2)10-14-19-17(3)11-13-18(12-9-15)20(19,4)5/h8,18H,1,6-7,9-14H2,2-5H3/t18-/m1/s1 |

InChI 键 |

SNPPNYAGNBWZCL-GOSISDBHSA-N |

产品来源 |

United States |

Foundational & Exploratory

Verticilla-4(20),7,11-triene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticilla-4(20),7,11-triene, a bicyclic diterpene hydrocarbon, is a significant natural product with recognized biological activities and a key intermediate in the biosynthesis of pharmacologically important molecules such as taxanes. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, presenting quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources and Distribution

This compound has been identified in a variety of terrestrial and marine organisms. Its distribution is most notable in the resinous exudates of trees from the Burseraceae family, commonly known as frankincense, as well as in certain marine invertebrates and lower plants.

Terrestrial Plants

The primary terrestrial sources of this compound are species within the Boswellia and Bursera genera.

-

Boswellia Species (Frankincense): The oleo-gum resin of various Boswellia species is a prominent source of this diterpene. It has been identified as a constituent of the essential oil of Boswellia carterii and is a major component in the essential oil of Boswellia papyrifera Kebtele.[1][2] The presence of this compound has also been reported in Boswellia serrata. Its contribution to the characteristic aroma and potential therapeutic properties of frankincense is an active area of research.

-

Bursera Species: this compound has been isolated from the stems of Bursera suntui and Bursera kerberi.[3][4] This discovery was the first report of verticillane derivatives in the Bursera genus, expanding the known distribution of this class of compounds.

-

Other Plants: Verticillane-type diterpenes have also been found in liverworts, indicating a broader distribution among terrestrial plants than initially thought.

Marine Organisms

The marine environment is another significant reservoir of verticillane diterpenoids.

-

Soft Corals: The soft coral Cespitularia hypotentaculata has been shown to produce a variety of verticillane and norverticillane diterpenoids, including derivatives of this compound.

Quantitative Data

The concentration of this compound can vary considerably depending on the species, geographical location, and the specific part of the organism analyzed. The following table summarizes the available quantitative data.

| Natural Source | Plant/Organism Part | Analytical Method | Concentration/Yield of this compound | Reference |

| Boswellia carterii | Essential Oil | GC-MS | 4.2% | Not explicitly cited in search results |

| Boswellia papyrifera Kebtele | Essential Oil | GC-MS | Major Component | [1][2] |

Note: "Major Component" indicates that the compound was identified as one of the most abundant in the essential oil, but a precise percentage was not provided in the cited literature.

Biosynthesis

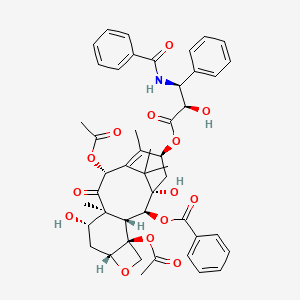

This compound is a key intermediate in the biosynthesis of taxanes, a class of diterpenoids with significant anticancer activity (e.g., Paclitaxel). The biosynthetic pathway begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

Biosynthetic Pathway of this compound and its Conversion to Taxadiene

The following diagram illustrates the key steps in the formation of this compound and its subsequent cyclization to taxadiene, the carbocyclic core of taxanes.

Caption: Biosynthetic pathway from GGPP to Taxol.

Experimental Protocols

The isolation and characterization of this compound from its natural sources typically involve extraction, chromatographic separation, and spectroscopic analysis.

General Protocol for Extraction and Isolation from Plant Resins (Boswellia spp.)

This protocol outlines a general procedure for the extraction and isolation of diterpenes from frankincense resin.

-

Resin Preparation: The oleo-gum resin of Boswellia is finely ground to increase the surface area for extraction.

-

Extraction:

-

Hydrodistillation: For the extraction of essential oils containing this compound, hydrodistillation using a Clevenger-type apparatus is commonly employed. The resin is boiled in water, and the volatile components are co-distilled with steam, condensed, and collected.[1][2]

-

Solvent Extraction: For a broader range of diterpenoids, solvent extraction with non-polar solvents such as hexane (B92381) or dichloromethane (B109758) is effective. The ground resin is macerated or subjected to Soxhlet extraction with the chosen solvent.

-

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

General Protocol for Isolation from Marine Organisms (Soft Corals)

The following is a generalized protocol for the isolation of diterpenoids from soft coral tissues.

-

Sample Collection and Preparation: The soft coral is collected and immediately frozen or preserved in ethanol (B145695) to prevent degradation of secondary metabolites. The tissue is then homogenized.

-

Extraction: The homogenized tissue is repeatedly extracted with a mixture of dichloromethane and methanol. The combined extracts are then partitioned between an organic solvent and water to remove salts and other polar impurities.

-

Chromatographic Separation: The organic extract is concentrated and subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative HPLC, to isolate the individual diterpenes.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for the identification and quantification of this compound in essential oils and other volatile extracts.[1][2] The compound is identified based on its retention time and mass spectrum, which are compared to those of authentic standards or reference libraries.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of the isolated compound, confirming the connectivity and stereochemistry of the molecule.[3][4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.

Caption: Isolation and identification workflow.

Conclusion

This compound is a widely distributed diterpene with significant biological and biosynthetic importance. Its presence in commercially valuable natural products like frankincense and its role as a precursor to taxanes make it a compound of high interest for further research and potential applications in drug development. This guide provides a foundational understanding of its natural origins, quantitative distribution, and the methodologies for its isolation and analysis, serving as a critical resource for the scientific community. Further research is warranted to explore the full pharmacological potential of this and other verticillane diterpenoids.

References

The Biosynthesis of Verticilla-4(20),7,11-triene in Taxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticilla-4(20),7,11-triene is a diterpene natural product found in Taxus species, the same genus of plants that produces the renowned anticancer drug, paclitaxel (B517696) (Taxol®). While not a direct precursor to paclitaxel, this compound is a significant side product of the early stages of the taxane (B156437) biosynthetic pathway. Its formation provides crucial insights into the complex catalytic mechanism of taxadiene synthase (TS), the enzyme that commits the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to the intricate cyclization cascade leading to the taxane skeleton. This technical guide provides an in-depth exploration of the biosynthesis of this compound, including the enzymatic machinery, proposed reaction mechanisms, quantitative data on product distribution, and detailed experimental protocols for the study of this pathway.

Introduction

The biosynthesis of taxanes in Taxus species is a complex and highly regulated metabolic pathway that has been the subject of intense research due to the pharmacological importance of paclitaxel. The pathway begins with the cyclization of the linear C20 isoprenoid precursor, geranylgeranyl diphosphate (GGPP), a reaction catalyzed by the enzyme taxadiene synthase (TS). While the primary product of this reaction is taxa-4(5),11(12)-diene, the committed precursor to paclitaxel, TS is also known to produce a small percentage of other cyclic diterpenes, including taxa-4(20),11(12)-diene and this compound[1][2][3].

The formation of these alternative products is not merely a catalytic imperfection but rather a window into the intricate carbocationic rearrangements that occur within the active site of TS. Understanding the biosynthesis of this compound is therefore of fundamental importance for several reasons:

-

Mechanistic Insights: It helps to elucidate the complex reaction mechanism of taxadiene synthase, a key enzyme in the paclitaxel pathway.

-

Metabolic Engineering: Knowledge of the side reactions can inform strategies for metabolic engineering aimed at increasing the flux towards paclitaxel by minimizing the formation of byproducts.

-

Bio-prospecting: Verticillane-type diterpenes themselves may possess biological activities of interest.

This guide will delve into the core aspects of this compound biosynthesis, providing researchers with the necessary information to investigate this fascinating branch of taxane metabolism.

The Biosynthetic Pathway

The formation of this compound is intrinsically linked to the catalytic cycle of taxadiene synthase. The currently accepted mechanism involves a series of complex carbocationic rearrangements, with the verticillyl cation serving as a key intermediate.

Precursor Molecule: Geranylgeranyl Diphosphate (GGPP)

The journey begins with geranylgeranyl diphosphate (GGPP), the universal C20 precursor for diterpenoid biosynthesis in plants. GGPP is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which is localized in the plastids.

The Key Enzyme: Taxadiene Synthase (TS)

Taxadiene synthase is a monomeric enzyme that catalyzes the cyclization of GGPP. The reaction is initiated by the ionization of the diphosphate group from GGPP, generating a geranylgeranyl cation. This is followed by a series of intramolecular cyclizations and rearrangements.

Proposed Reaction Mechanism

The formation of both taxadiene and verticillene isomers from GGPP is thought to proceed through a common verticillyl cation intermediate. The proposed mechanism is as follows:

-

Initiation: The reaction is initiated by the removal of the diphosphate group from GGPP, forming a geranylgeranyl cation.

-

First Cyclization: The geranylgeranyl cation undergoes an intramolecular cyclization to form a cembranoid-like intermediate.

-

Second Cyclization and Formation of the Verticillyl Cation: A second intramolecular cyclization leads to the formation of the key bicyclic verticillyl cation intermediate.

-

Branch Point: The verticillyl cation represents a critical branch point in the reaction cascade.

-

Pathway to Taxadienes: The major pathway involves a proton transfer and a third cyclization to form the taxane skeleton, which then deprotonates to yield taxa-4(5),11(12)-diene and taxa-4(20),11(12)-diene.

-

Pathway to this compound: A minor pathway involves the deprotonation of the verticillyl cation at a different position, leading to the formation of this compound.

-

The following Graphviz diagram illustrates the proposed biosynthetic pathway from GGPP to this compound and the major taxadiene products.

Quantitative Data

The product distribution of taxadiene synthase has been a subject of study to understand the catalytic efficiency and selectivity of the enzyme. The following table summarizes the typical product distribution of wild-type taxadiene synthase from Taxus species when incubated with GGPP.

| Product | Relative Abundance (%) | Reference(s) |

| taxa-4(5),11(12)-diene | ~94% | [1] |

| taxa-4(20),11(12)-diene | ~5% | [1] |

| This compound | ~1% | [1] |

It is important to note that this distribution can be altered by site-directed mutagenesis of the taxadiene synthase enzyme, highlighting the potential for protein engineering to modulate the product profile[2].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Taxadiene Synthase in E. coli

This protocol describes the expression of a functional, N-terminally truncated "pseudomature" form of taxadiene synthase in E. coli and its subsequent purification[1].

4.1.1. Gene Cloning and Vector Construction

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from young Taxus needles or cell suspension cultures. Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

-

PCR Amplification: Amplify the coding sequence for the mature taxadiene synthase (lacking the plastidial transit peptide) using gene-specific primers. The forward primer should include a start codon and a restriction site compatible with the expression vector. The reverse primer should include a stop codon and another compatible restriction site.

-

Vector Ligation: Digest both the PCR product and the pET expression vector (e.g., pET-28a, which adds a His-tag) with the chosen restriction enzymes. Ligate the digested insert into the linearized vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) and select for transformants on LB agar (B569324) plates containing the appropriate antibiotic.

-

Sequence Verification: Isolate plasmid DNA from positive clones and verify the sequence of the taxadiene synthase insert by DNA sequencing.

4.1.2. Protein Expression

-

Transformation: Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

-

Incubation: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.

4.1.3. Protein Purification

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Apply the cleared lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution: Elute the His-tagged taxadiene synthase with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

-

Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

The following diagram outlines the workflow for heterologous expression and purification of taxadiene synthase.

In Vitro Taxadiene Synthase Assay

This protocol describes a typical in vitro assay to determine the activity and product profile of purified taxadiene synthase.

-

Reaction Mixture: Prepare the reaction mixture in a final volume of 500 µL containing:

-

50 mM HEPES buffer (pH 7.2)

-

100 mM KCl

-

7.5 mM MgCl2

-

5% (v/v) glycerol

-

5 mM DTT

-

10-50 µM GGPP (substrate)

-

1-5 µg of purified taxadiene synthase

-

-

Incubation: Incubate the reaction mixture at 31°C for 1-4 hours.

-

Extraction: Stop the reaction by adding 500 µL of a stop solution (e.g., 0.2 M KOH and 0.1 M EDTA). Extract the diterpene products by adding an equal volume of hexane (B92381) or pentane (B18724) and vortexing vigorously.

-

Sample Preparation: Separate the organic phase, dry it over anhydrous Na2SO4, and concentrate it under a gentle stream of nitrogen.

-

Analysis: Analyze the products by GC-MS.

GC-MS Analysis of Diterpene Products

This protocol provides a general method for the analysis of taxadiene and verticillene isomers by Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: Inject 1-2 µL of the extracted sample in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 400.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 280°C.

-

-

Product Identification: Identify the products by comparing their retention times and mass spectra with those of authentic standards or by interpretation of their mass fragmentation patterns. This compound and taxadiene isomers will have a molecular ion at m/z 272.

Establishment and Maintenance of Taxus Cell Suspension Cultures

This protocol provides a general procedure for initiating and maintaining Taxus cell suspension cultures, which can be a source of taxadiene synthase and other enzymes of the taxol pathway.

-

Callus Induction:

-

Sterilize explants (e.g., young stems or needles) with 70% ethanol (B145695) followed by a dilute bleach solution.

-

Place the sterilized explants on a solid callus induction medium, such as Gamborg's B5 medium supplemented with 2,4-D and kinetin.

-

Incubate in the dark at 25°C.

-

-

Initiation of Suspension Cultures:

-

Transfer friable callus to a liquid medium of the same composition.

-

Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25°C.

-

-

Maintenance:

-

Subculture the suspension cells every 1-2 weeks by transferring a portion of the culture to fresh medium.

-

Extraction and Purification of Taxoids from Taxus Cell Cultures

This protocol outlines a general method for the extraction and initial purification of taxoids, including this compound, from Taxus cell cultures.

-

Harvesting: Separate the cells from the culture medium by filtration.

-

Drying: Lyophilize the cells to obtain a dry cell powder.

-

Extraction: Extract the dried cells with methanol (B129727) or a mixture of methanol and water at room temperature with agitation.

-

Solvent Partitioning:

-

Concentrate the methanol extract under reduced pressure.

-

Partition the aqueous residue with a non-polar solvent like hexane to remove lipids.

-

Subsequently, partition the aqueous phase with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), to extract the taxoids.

-

-

Chromatography:

-

Concentrate the taxoid-containing fraction and subject it to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of hexane and ethyl acetate to separate the different taxoids.

-

Further purification can be achieved by preparative HPLC.

-

Conclusion

The biosynthesis of this compound in Taxus species, although a minor branch of the taxane pathway, provides invaluable information about the intricate catalytic machinery of taxadiene synthase. A thorough understanding of this side reaction is crucial for both fundamental enzymology and for the strategic metabolic engineering of Taxus species or microbial hosts to enhance the production of the life-saving drug, paclitaxel. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and manipulate this complex and fascinating biosynthetic pathway.

References

- 1. Heterologous expression and characterization of a "Pseudomature" form of taxadiene synthase involved in paclitaxel (Taxol) biosynthesis and evaluation of a potential intermediate and inhibitors of the multistep diterpene cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into taxadiene synthase catalysis and promiscuity facilitated by mutability landscape and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]

Verticilla-4(20),7,11-triene: A Technical Guide for Researchers

An In-depth Technical Guide on the Physical, Chemical, and Biological Properties of Verticilla-4(20),7,11-triene for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring diterpene hydrocarbon belonging to the verticillane class of secondary metabolites. First identified in the essential oil of Boswellia carterii, this bicyclic compound has garnered interest within the scientific community for its potential biological activities, including antibacterial and antiplasmodial properties.[1] This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound, with a focus on experimental data and methodologies to support further research and development.

Chemical and Physical Properties

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound. It is important to note that many of these values are computationally derived and await experimental verification.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂ | PubChem[2] |

| Molecular Weight | 272.47 g/mol | PubChem[2] |

| Appearance | Colorless viscous oil | ResearchGate[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density (estimated) | 0.92 ± 0.1 g/cm³ | The Good Scents Company |

| Solubility in Water (estimated) | 9.218 x 10⁻⁵ mg/L @ 25 °C | The Good Scents Company[3] |

| XLogP3 (computed) | 5.4 | PubChem[2] |

| Molar Refractivity (estimated) | 89.22 ± 0.4 cm³ | The Good Scents Company |

| Polarizability (estimated) | 35.37 ± 0.5 x 10⁻²⁴ cm³ | The Good Scents Company |

Table 2: Spectroscopic Data

While full, detailed peak assignments for this compound are not consistently reported across the literature, images of its ¹H and ¹³C NMR spectra are available. Researchers should refer to specialized spectroscopic databases and publications for in-depth analysis.

| Spectroscopic Data | Key Features and Observations |

| ¹H NMR | The spectrum is expected to show signals corresponding to olefinic protons, allylic protons, and methyl groups. |

| ¹³C NMR | The spectrum should display resonances for sp² hybridized carbons of the double bonds and sp³ hybridized carbons of the cyclic framework and methyl substituents. |

| Mass Spectrometry | The exact mass is a key identifier. |

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not extensively documented for this specific compound. However, by examining methodologies for related diterpenes and natural product isolation, a general framework can be established.

Isolation and Purification

This compound has been isolated from the essential oil of Boswellia carterii.[1] A general workflow for the isolation of this and similar diterpenes from a plant source is outlined below.

Methodology:

-

Extraction: The essential oil is typically obtained from the plant resin via hydrodistillation. Alternatively, solvent extraction using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can be employed.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is used to separate the different components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions enriched with this compound are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Activity Assay

The antibacterial activity of this compound has been noted, particularly against Bacillus species.[1] A standard method to evaluate this activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density (e.g., 10⁵ CFU/mL) in a suitable broth medium.

-

Serial Dilution: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The bacterial inoculum is added to each well containing the different concentrations of the compound. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Antiplasmodial Activity Assay

Diterpenes from Boswellia serrata have shown in vitro activity against Plasmodium falciparum.[2] A common method to assess antiplasmodial activity is the SYBR Green I-based fluorescence assay.

References

The Biological Significance of Verticilla-4(20),7,11-triene in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticilla-4(20),7,11-triene, a bicyclic diterpene hydrocarbon, holds a pivotal position in the intricate web of plant secondary metabolism. Primarily recognized as a key intermediate in the biosynthesis of the anticancer agent paclitaxel (B517696) (Taxol), its biological significance extends beyond its role as a precursor. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and known biological functions of this compound. We will delve into the enzymatic machinery responsible for its formation, the signaling pathways that govern its production, and its potential roles in plant defense mechanisms. This document consolidates quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways to serve as a comprehensive resource for researchers in plant science, natural product chemistry, and drug discovery.

Introduction

Diterpenoids are a diverse class of natural products with a wide array of biological activities. Among them, this compound emerges as a crucial branching point in the biosynthesis of complex diterpenes, most notably the taxanes. Found in various plant species, including those of the Taxus (yew) and Boswellia (frankincense) genera, this compound is a product of the intricate cyclization of geranylgeranyl diphosphate (B83284) (GGPP). Understanding the metabolic pathways leading to and from this compound is essential for harnessing the potential of these pathways for the production of valuable pharmaceuticals and for elucidating the complex chemical ecology of plants.

Biosynthesis of this compound

The formation of this compound is a critical step in the biosynthesis of taxanes and is catalyzed by the enzyme taxadiene synthase (TXS). This enzyme orchestrates a complex series of cyclizations and rearrangements of the linear C20 precursor, GGPP.

The reaction initiates with the ionization of GGPP, followed by a cyclization to form a verticillyl cation intermediate. This intermediate can then undergo further rearrangements and deprotonation to yield a variety of diterpene products, including this compound and other verticillene isomers, as well as the major product, taxa-4(5),11(12)-diene. The promiscuity of taxadiene synthase highlights the evolutionary potential for the generation of chemical diversity from a single precursor.

Quantitative Data on this compound Occurrence

The abundance of this compound can vary significantly between plant species and even within different tissues of the same plant. The following table summarizes available quantitative data from GC-MS analysis of essential oils from different Boswellia species.

| Plant Species | Plant Part/Extract | Method | Concentration of this compound | Reference |

| Boswellia papyrifera (Kebtele) | Oleogum resin essential oil | GC-MS | 76% (Major Component) | [1] |

| Boswellia carterii | Oleogum resin essential oil | GC-MS | 6.0% | [2] |

| Boswellia carterii | Oleogum resin essential oil | GC-MS | 0.03% | [3] |

| Boswellia carterii | Oleogum resin essential oil | GC-MS | 0.02% | [4] |

Regulation of Diterpene Biosynthesis by Jasmonate Signaling

The production of diterpenes, including this compound, is often tightly regulated and can be induced by various environmental cues, particularly those related to plant defense. The jasmonate signaling pathway plays a central role in orchestrating these defense responses.

Herbivory or pathogen attack triggers the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, an F-box protein COI1, which is part of the SCFCOI1 ubiquitin ligase complex. This binding event leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of genes involved in the biosynthesis of defense compounds, including terpenoids. This signaling cascade allows the plant to rapidly mount a chemical defense in response to biotic stress.

Biological Significance in Plant Defense

While the role of this compound as a biosynthetic intermediate is well-established, its direct contribution to plant defense is an area of active research. Terpenoids, in general, are known to play crucial roles in defending plants against a wide range of antagonists.[5]

-

Direct Defense: Many diterpenes are toxic or deterrent to herbivores and pathogens. The presence of this compound in the resin of Boswellia species, which serves as a physical and chemical barrier against pests and diseases, suggests a potential role in direct defense.

-

Indirect Defense: Volatile terpenoids can act as signaling molecules, attracting natural enemies of herbivores, such as parasitic wasps.[6] While the volatility of this compound is lower than that of smaller terpenes, its release upon tissue damage could contribute to the complex blend of volatiles that mediate these tritrophic interactions.

-

Signaling: As an intermediate in a defense-related pathway, fluctuations in the concentration of this compound could potentially serve as an internal signal to modulate downstream metabolic fluxes and fine-tune the plant's defense response.

Experimental Protocols

Extraction of Diterpenes from Plant Material (e.g., Boswellia Resin)

This protocol outlines a general method for the solvent extraction of diterpenes from plant resins.

Materials:

-

Dried and ground plant resin

-

n-Hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glass vials

Procedure:

-

Macerate the ground resin in n-hexane at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction of the residue two more times with fresh solvent.

-

Combine the filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Transfer the concentrated extract to a pre-weighed glass vial and dry completely under a gentle stream of nitrogen.

-

Store the dried extract at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless mode).

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Identification and Quantification:

-

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard or with data from spectral libraries (e.g., NIST).

-

Quantification can be performed by creating a calibration curve using a certified standard of this compound and an internal standard.

Future Perspectives and Conclusion

This compound stands as a testament to the elegance and complexity of plant metabolic networks. While its role as a precursor to the invaluable drug paclitaxel has been the primary focus of research, a deeper understanding of its own biological activities and its regulation is crucial. Future research should aim to:

-

Elucidate the specific roles of this compound in direct and indirect plant defense through targeted ecological studies.

-

Investigate the effects of various biotic and abiotic stressors on the production of this compound to better understand its regulation.

-

Explore the potential of engineering taxadiene synthase and other pathway enzymes to selectively increase the yield of this compound for applications in synthetic biology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The verticillenes. Pivotal intermediates in the biosynthesis of the taxanes and the phomactins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pnas.org [pnas.org]

Verticilla-4(20),7,11-triene: A Technical Whitepaper on Potential Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticilla-4(20),7,11-triene, a bicyclic diterpene hydrocarbon, is a notable constituent of the essential oil derived from Boswellia carterii, commonly known as frankincense. While extensive research has focused on the pharmacological properties of Boswellia extracts and their primary active components, the boswellic acids, specific in-depth studies on the isolated this compound are limited. This technical guide synthesizes the current understanding of this compound, primarily highlighting its implicated roles in anti-inflammatory and antibacterial activities based on studies of Boswellia carterii essential oil. This document aims to provide a foundational resource for researchers by detailing relevant experimental protocols and outlining key signaling pathways, thereby facilitating future investigations into the therapeutic potential of this specific diterpene.

Introduction

This compound (C₂₀H₃₂) is a naturally occurring diterpene that has been identified as a significant component of the essential oil of Boswellia carterii[1]. The traditional use of frankincense for its medicinal properties, particularly its anti-inflammatory effects, has prompted scientific investigation into its chemical constituents[2]. While much of the research has centered on the acidic components of the resin, the volatile constituents of the essential oil, including this compound, are increasingly recognized for their potential pharmacological contributions. This whitepaper will explore the prospective pharmacological activities of this compound, with a focus on its anti-inflammatory and antibacterial potential, supported by data from studies on Boswellia carterii essential oil.

Potential Pharmacological Activities

Direct pharmacological studies on isolated this compound are not extensively available in peer-reviewed literature. However, its presence in Boswellia carterii essential oil, which has demonstrated biological activity, suggests that this compound likely contributes to the overall therapeutic effects.

Anti-inflammatory Activity

The essential oil of Boswellia carterii is recognized for its anti-inflammatory properties[2][3]. It is hypothesized that this compound, as a constituent of this oil, plays a role in this activity. The primary mechanisms of anti-inflammatory action for many natural products involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in the production of pro-inflammatory mediators. While direct evidence for this compound's effect on these pathways is pending, the known anti-inflammatory action of the essential oil suggests this as a probable area of investigation[4].

Antibacterial Activity

Several studies have highlighted the antibacterial properties of Boswellia essential oils[1]. This compound is listed among the active components responsible for these antibacterial effects[1]. The lipophilic nature of this diterpene suggests it may act by disrupting bacterial cell membranes, a common mechanism for essential oil constituents.

Quantitative Data

| Constituent | Percentage (%) in Boswellia carterii Essential Oil |

| α-Pinene | 36.80 |

| Limonene | 13.13 |

| α-Thujene | 10.27 |

| Myrcene | 8.27 |

| This compound | Present (exact percentage varies) |

| Sabinene | 4.18 |

| p-Cymene | 3.98 |

| β-Caryophyllene | 3.15 |

| α-Phellandrene | 2.18 |

| β-Pinene | 1.30 |

| Other components | 16.74 |

Note: The exact percentage of this compound can vary based on the geographical source, harvesting time, and distillation process of the essential oil.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the pharmacological evaluation of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Nitrite (B80452) Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

-

Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Methodology:

-

Preparation of Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-inflammatory effects of natural products are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Postulated inhibition of the NF-κB signaling pathway.

Caption: Potential modulation of the MAPK signaling cascade.

Experimental Workflow

Caption: A logical workflow for pharmacological evaluation.

Conclusion and Future Directions

This compound presents an interesting subject for future pharmacological research due to its presence in the medicinally significant Boswellia carterii essential oil and its likely contribution to the oil's anti-inflammatory and antibacterial properties. The current lack of specific data for the isolated compound underscores a significant research gap. Future studies should focus on the isolation of pure this compound to perform detailed in vitro and in vivo studies as outlined in this guide. Elucidating its precise mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways, will be crucial in determining its potential as a novel therapeutic agent. Such research will not only contribute to a better understanding of the pharmacology of frankincense but may also lead to the development of new drugs for inflammatory and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frankincense oil derived from Boswellia carteri induces tumor cell specific cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shayandcompany.com [shayandcompany.com]

- 4. Considerations to Be Taken When Carrying Out Medicinal Plant Research—What We Learn from an Insight into the IC50 Values, Bioavailability and Clinical Efficacy of Exemplary Anti-Inflammatory Herbal Components - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Examination of the Chemistry, Biosynthesis, and Therapeutic Potential of a Promising Class of Diterpenes

The verticillene family of diterpenes, characterized by a distinctive bicyclo[9.3.1]pentadecane skeleton, has garnered significant attention in the scientific community. These compounds, including Verticilla-4(20),7,11-triene and its isomers, are not only fascinating synthetic targets but also pivotal intermediates in the biosynthesis of pharmacologically important molecules like the anticancer drug paclitaxel (B517696) (Taxol®). This technical guide provides a comprehensive overview of the current knowledge on verticillene compounds, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Spectroscopic Data

This compound and its related isomers are C20 hydrocarbons with a complex three-dimensional structure. The arrangement of double bonds and stereocenters gives rise to a variety of isomers, each with potentially unique chemical and biological properties. The structural elucidation and differentiation of these isomers rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂ | [1][2] |

| Molecular Weight | 272.4681 g/mol | [1][2] |

| IUPAC Name | (S,E)-8,12,15,15-Tetramethyl-4-methylenebicyclo[9.3.1]pentadeca-7,11-diene | [1][2] |

Biosynthesis: A Central Role in Taxane (B156437) and Phomactin Formation

Verticillene hydrocarbons are crucial intermediates in the biosynthesis of both the taxane and phomactin families of natural products.[3][4] The biosynthetic pathway originates from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), a universal precursor for diterpenes.[4] This complex enzymatic cascade, primarily mediated by taxadiene synthase (TXS), involves a series of carbocationic rearrangements and intramolecular proton transfers.[4][5]

The initial cyclization of GGPP forms a 14-membered macrocyclic carbocation, which then undergoes a transannular cyclization to generate the verticillyl carbocation.[4] This key intermediate can then be deprotonated to yield various verticillene isomers, including this compound.[4] Alternatively, the verticillyl carbocation can undergo further rearrangements to form the taxadiene scaffold, the core of paclitaxel, or the phomactin ring system, known for its platelet-activating factor (PAF) antagonist activity.[3][4]

Biological Activities and Therapeutic Potential

While much of the research on verticillenes has focused on their biosynthetic role, emerging evidence suggests that these compounds possess intrinsic biological activities.

Anticancer Activity

Certain verticillene derivatives have demonstrated promising anticancer properties. For instance, (+)-verticillin A, a related dimeric epidithiodiketopiperazine, has shown potent activity in cancer cell lines.[3] Its mechanism of action involves the regulation of histone lysine (B10760008) 27 trimethylation (H3K27me3) levels, leading to apoptosis.[3] This compound and its derivatives have been found to interact with the EZH inhibitory protein (EZHIP), suggesting a potential therapeutic target for pediatric cancers.[3]

While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the activity of related compounds warrants further investigation into the anticancer potential of the broader verticillene class.

Antibacterial Activity

Essential oils containing verticillene-type diterpenes have been reported to exhibit antibacterial activity. For example, components of Boswellia carterii essential oil, which includes this compound, have shown activity against various bacteria. The development of robust and sensitive analytical methods is crucial for identifying and quantifying these active compounds in complex plant extracts.

Experimental Protocols

Isolation and Purification

The isolation of verticillene compounds from natural sources, such as Taxus species or Boswellia resins, typically involves a multi-step process. A general protocol is outlined below:

1. Extraction:

-

The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of methylene (B1212753) chloride and hexane.

-

The extraction is often performed at room temperature with agitation or under reflux.

2. Fractionation:

-

The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

A common solvent system for partitioning is n-hexane and methanol/water.

3. Chromatographic Separation:

-

The resulting fractions are further purified using a combination of chromatographic techniques.

-

Column chromatography on silica (B1680970) gel or alumina (B75360) is a common first step.

-

High-performance liquid chromatography (HPLC), often using a reversed-phase C18 column, is employed for final purification and isolation of individual compounds.[6]

-

Thin-layer chromatography (TLC) is used to monitor the separation process.[6]

Total Synthesis

The total synthesis of verticillene compounds is a challenging endeavor due to their complex, medium-ring structures. The first total synthesis of racemic verticillene was achieved in 1985 and relied on an intramolecular McMurray reductive coupling reaction as the key step to form the macrocycle. More recent synthetic efforts have focused on developing stereoselective routes to enantiomerically pure verticillenes. The total synthesis of (+)-verticillin A, for example, involved a 16-step sequence.[2] A key challenge in these syntheses is the stereocontrolled formation of the multiple chiral centers and the macrocyclic ring.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which verticillene compounds exert their biological effects are still under investigation. However, insights can be drawn from related diterpenes and other natural products.

Many natural compounds influence cellular behavior by modulating key signaling pathways.[7] For diterpenes, common mechanisms include the induction of apoptosis, modulation of inflammatory pathways, and interference with cell cycle progression.[8] For instance, the anticancer activity of some diterpenes is mediated through the activation of the MAPK pathway, leading to the stimulation of ERK/JNK phosphorylation and subsequent apoptosis.[8]

Given the structural similarities to other bioactive diterpenes, it is plausible that verticillene compounds could interact with similar cellular targets and signaling cascades. Further research is needed to elucidate the specific molecular interactions and downstream effects of this compound and its isomers.

Future Directions

The study of this compound isomers and related verticillene compounds presents several exciting avenues for future research. A systematic evaluation of the biological activities of a wider range of verticillene isomers is warranted. Elucidating the specific molecular targets and signaling pathways will be crucial for understanding their therapeutic potential. Furthermore, the development of more efficient and scalable synthetic routes will be essential for producing sufficient quantities of these compounds for preclinical and clinical studies. The continued exploration of this fascinating class of diterpenes holds great promise for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Synthesis of Verticillin A and Application of Diazene-Directed Fragment Assembly to the Synthesis of Heterodimeric Epidithiodiketopiperazine Derivatives [dspace.mit.edu]

- 3. rsc.org [rsc.org]

- 4. DSpace [wlv.openrepository.com]

- 5. The journey of boswellic acids from synthesis to pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medic.upm.edu.my [medic.upm.edu.my]

Methodological & Application

Application Notes and Protocols: Extraction and Analysis of Verticilla-4(20),7,11-triene from Frankincense Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frankincense, the oleo-gum resin obtained from trees of the genus Boswellia, is a rich source of bioactive terpenoids. Among these is Verticilla-4(20),7,11-triene, a diterpene found within the essential oil fraction of the resin, particularly in species such as Boswellia papyrifera and Boswellia carterii. This document provides detailed protocols for the extraction, isolation, and characterization of this compound from frankincense resin. Additionally, it outlines a general workflow for the preliminary bioactivity screening of the purified compound, a crucial step in early-stage drug discovery.

Quantitative Data Summary

The concentration of this compound can vary depending on the Boswellia species, geographical origin, and the specific extraction method used. The following table summarizes representative quantitative data for this compound in a commercially available frankincense essential oil blend.

| Compound | Botanical Source | Analysis Method | Concentration (%) | Reference |

| This compound | Boswellia carterii, B. sacra, B. papyrifera, B. frereana (Blend) | GC-MS | 0.02 | [1] |

Experimental Protocols

Protocol 1: Extraction of Frankincense Essential Oil by Hydrodistillation

This protocol describes the extraction of the volatile components, including this compound, from frankincense resin.

Materials and Equipment:

-

Frankincense resin (e.g., Boswellia papyrifera or Boswellia carterii)

-

Grinder or mortar and pestle

-

Round-bottom flask (2 L)

-

Heating mantle

-

Clevenger-type apparatus

-

Condenser

-

Receiving flask

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Resin Preparation: Grind the frankincense resin into a coarse powder to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the hydrodistillation apparatus. Place 500 g of the powdered resin into the 2 L round-bottom flask.

-

Hydrodistillation: Add 1.5 L of distilled water to the flask. Heat the mixture to boiling using the heating mantle.

-

Collection: Continue the distillation for 4-6 hours, collecting the distillate (essential oil and hydrosol) in the receiving flask. The essential oil will form a layer on top of the aqueous hydrosol.

-

Separation: Carefully separate the essential oil layer from the hydrosol using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude essential oil.

Materials and Equipment:

-

Frankincense essential oil (from Protocol 1)

-

Silica (B1680970) gel (70-230 mesh)

-

Glass chromatography column

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Fraction collector or test tubes

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and carefully pack the chromatography column.

-

Sample Loading: Dissolve 10 g of the frankincense essential oil in a minimal amount of hexane. Adsorb this mixture onto a small amount of silica gel and allow the solvent to evaporate. Carefully load the dried sample onto the top of the packed column.

-

Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector or manually.

-

TLC Analysis: Monitor the separation by spotting aliquots of the collected fractions onto TLC plates. Develop the plates in a suitable solvent system (e.g., hexane:ethyl acetate 98:2). Visualize the spots under a UV lamp or by using an appropriate staining reagent.

-

Pooling and Concentration: Combine the fractions containing the target compound, as identified by TLC, and concentrate them using a rotary evaporator.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, the enriched fraction from column chromatography can be subjected to preparative HPLC.

Materials and Equipment:

-

Enriched fraction containing this compound

-

Preparative HPLC system with a UV detector

-

Preparative C18 reverse-phase column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (for sample dissolution)

Procedure:

-

Sample Preparation: Dissolve the concentrated fraction from Protocol 2 in a minimal amount of methanol and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v). The optimal ratio should be determined using an analytical HPLC first.

-

Flow Rate: 15-20 mL/min (adjust based on column dimensions).

-

Detection: UV at 210 nm.

-

-

Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time.

-

Solvent Removal: Remove the solvent from the collected fraction using a rotary evaporator to obtain the purified compound.

Protocol 4: Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight (m/z 272.47).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment.

-

¹³C NMR: To determine the carbon skeleton. The spectral data should be compared with published values.

-

Visualizations

References

Application Notes & Protocols: Isolation and Purification of Verticilla-4(20),7,11-triene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Verticilla-4(20),7,11-triene is a macrocyclic diterpene that has been isolated from the oleo-gum resin of various Boswellia species, commonly known as frankincense.[1][2] This compound, along with other verticillane, cembrane, and prenylaromadendrane-type diterpenes, is of significant interest to researchers due to its potential biological activities.[3] this compound has been identified as a component of the essential oil and resin extracts of Boswellia carterii and Boswellia papyrifera.[1][4] Its presence and concentration can vary between different Boswellia species, making it a potential biomarker for species identification. This document provides detailed protocols for the isolation and purification of this compound from Boswellia resin, intended for researchers in natural product chemistry and drug development.

Data Presentation

The quantitative data available for this compound primarily relates to its relative abundance in essential oils and extracts, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Relative Abundance of this compound in Boswellia Species (GC-MS Analysis)

| Boswellia Species | Plant Part/Extract Type | Method of Extraction | Relative Percentage (%) of this compound | Reference |

| Boswellia papyrifera | Oleogum Resin Essential Oil | Microwave-Assisted Hydro-distillation (MAHD) | 1.79 | [4] |

| Boswellia sp. (Kebtele) | Oleogum Resin Essential Oil | Not Specified | 65 | |

| Boswellia carteri | Oleogum Resin Essential Oil | Not Specified | 6 |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂ | [5] |

| Molecular Weight | 272 g/mol | [5] |

| Mass Spectrum (EI-MS) m/z | 272 [M]⁺ | [5] |

Experimental Protocols

The following protocols describe a general workflow for the isolation and purification of this compound from Boswellia oleo-gum resin. The methods are based on established techniques for the separation of diterpenes from natural sources.

Protocol 1: Extraction of Diterpenes from Boswellia Resin

This protocol outlines the initial extraction of the oleo-gum resin to obtain a crude extract containing this compound.

Materials:

-

Dried oleo-gum resin of Boswellia species (e.g., B. carterii, B. papyrifera)

-

95% Ethanol (B145695) (EtOH)

-

Grinder or mortar and pestle

-

Large glass container with a lid

-

Filter paper and funnel or filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Air-dry the Boswellia oleo-gum resin to remove excess moisture. Grind the dried resin into a coarse powder using a grinder or mortar and pestle.

-

Maceration: Place the powdered resin (e.g., 1 kg) into a large glass container. Add 95% ethanol in a 1:5 (w/v) ratio (e.g., 5 L of ethanol for 1 kg of resin).

-

Extraction: Seal the container and allow the mixture to macerate at room temperature for 72 hours with occasional agitation.

-

Filtration: Filter the mixture through filter paper to separate the ethanol extract from the resin residue.

-

Repeat Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Concentration: Combine all the ethanol filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a crude ethanol extract.

Protocol 2: Isolation by Silica (B1680970) Gel Column Chromatography

This protocol describes the fractionation of the crude extract to isolate the diterpene fraction containing this compound.

Materials:

-

Crude ethanol extract

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Glass chromatography column

-

n-Hexane (analytical grade)

-

Diethyl ether (analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄)

-

TLC developing chamber

-

Anisaldehyde-sulfuric acid spray reagent

-

Collection tubes or flasks

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

-

Sample Loading: Dissolve a portion of the crude ethanol extract in a minimal amount of n-hexane. In a separate flask, adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load the dried sample onto the top of the packed column.

-

Elution: Begin eluting the column with 100% n-hexane. This compound, being a non-polar diterpene, is expected to elute in the initial fractions.[5]

-

Gradient Elution: Gradually increase the polarity of the mobile phase by adding diethyl ether to the n-hexane. A stepwise gradient can be employed (e.g., 99:1, 98:2, 95:5 n-hexane:diethyl ether).

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) in separate tubes.

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate (B1210297), 9:1). Visualize the spots under UV light (254 nm) and by spraying with anisaldehyde-sulfuric acid reagent followed by heating. This compound will appear as a distinct spot.

-

Pooling of Fractions: Combine the fractions that show a high concentration of the target compound, as determined by TLC analysis.

-

Concentration: Evaporate the solvent from the pooled fractions to obtain a diterpene-enriched fraction.

Protocol 3: Purification by Preparative Thin Layer Chromatography (Prep-TLC)

For further purification, preparative TLC can be employed on the enriched fraction from column chromatography.

Materials:

-

Diterpene-enriched fraction

-

Preparative TLC plates (silica gel GF₂₅₄, 1-2 mm thickness)

-

Developing chamber

-

Suitable solvent system (e.g., n-hexane:toluene:ethyl acetate in appropriate ratios)

-

UV lamp (254 nm and 366 nm)

-

Spatula or scraper

-

Solvent for extraction (e.g., chloroform (B151607) or ethyl acetate)

-

Glass vials

Procedure:

-

Sample Application: Dissolve the enriched fraction in a minimal amount of a volatile solvent. Apply the sample as a narrow band across the origin of the preparative TLC plate.

-

Development: Place the plate in a developing chamber saturated with the chosen solvent system and allow the chromatogram to develop.

-

Visualization: After development, dry the plate and visualize the bands under a UV lamp. The band corresponding to this compound can be identified by comparing its Rf value with that from the analytical TLC.

-

Scraping: Carefully scrape the silica gel from the band corresponding to the target compound into a clean container.

-

Elution: Add a suitable solvent (e.g., ethyl acetate) to the scraped silica gel to elute the compound. Vortex or sonicate the mixture to ensure complete extraction.

-

Filtration and Concentration: Filter the mixture to remove the silica gel. Evaporate the solvent from the filtrate to obtain the purified this compound.

-

Purity Check: Assess the purity of the isolated compound using analytical TLC or GC-MS.

Protocol 4: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation (Example):

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 4°C/min, hold for 5 min.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., n-hexane or dichloromethane).

-

Injection: Inject the sample into the GC-MS system.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Identification: Identify this compound by comparing its retention time and mass spectrum with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley). The mass spectrum is expected to show a molecular ion peak at m/z 272.[5]

Visualizations

Caption: Workflow for the isolation and purification of this compound.

Caption: Logical steps from source material to final compound identification.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. tandfonline.com [tandfonline.com]

- 4. Protective potential of frankincense essential oil and its loaded solid lipid nanoparticles against UVB-induced photodamage in rats via MAPK and PI3K/AKT signaling pathways; A promising anti-aging therapy | PLOS One [journals.plos.org]

- 5. probotanic.com [probotanic.com]

Application Note: Analysis of Verticilla-4(20),7,11-triene Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Verticilla-4(20),7,11-triene is a diterpene compound found in the essential oils and resins of various plants, notably from the genus Boswellia.[1][2] As a component of frankincense, it contributes to its characteristic aroma and potential therapeutic properties.[1] Accurate qualitative and quantitative analysis of this and other volatile terpenes is crucial for quality control, chemotaxonomic studies, and pharmacological research. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to resolve complex mixtures of volatile and semi-volatile compounds.[3][4] This application note provides a comprehensive protocol for the extraction and subsequent GC-MS analysis of this compound from a plant matrix.

Experimental Protocol

This protocol outlines a complete workflow from sample preparation to data analysis for the determination of this compound.

Sample Preparation: Solvent Extraction

Solvent extraction is a robust method for isolating terpenes from solid plant matrices like resins or dried leaves.[5]

-

Sample Pre-treatment: Dry the plant material (e.g., resin, leaves, bark) at 40°C in a ventilated oven for 24 hours to remove moisture.[5] Grind the dried material into a fine powder using a stainless steel grinder.

-

Internal Standard (IS) Solution: Prepare a 100 µg/mL stock solution of an appropriate internal standard, such as n-Tridecane, in ethyl acetate.[5] n-Tridecane is suitable as it typically does not occur in plant extracts and its retention time falls between monoterpenes and sesquiterpenes/diterpenes.[5]

-

Extraction:

-

Weigh approximately 1.0 g of the powdered sample into a 15 mL centrifuge tube.[5]

-

Add 10 mL of the internal standard solution (100 µg/mL n-Tridecane in ethyl acetate) to the tube.[5]

-

Vortex the mixture vigorously for 3 minutes. For enhanced extraction efficiency, sonicate the sample at 40°C for 5-10 minutes.[6]

-

Centrifuge the sample for 5 minutes at 3000 rpm to pellet the solid material.[6]

-

Carefully collect the supernatant. If necessary, filter the supernatant through a 0.45 µm syringe filter into a 2 mL autosampler vial for GC-MS analysis.[7]

-

Alternative Technique: Headspace Solid-Phase Microextraction (HS-SPME) For analyzing highly volatile compounds from a matrix, HS-SPME is an efficient, solvent-free alternative that concentrates analytes from the headspace above the sample.[3][6][8]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of sesquiterpenes and diterpenes and should be optimized for the specific instrumentation used.

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Column | DB-5MS or HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[5][7][9] |

| Injector | Split/Splitless, operated in Split mode |

| Injector Temperature | 250°C |

| Split Ratio | 40:1[7] |

| Injection Volume | 1-2 µL |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[7] |

| Oven Program | Initial temp 85°C, hold for 5 min; ramp at 3°C/min to 185°C, hold for 10 min; ramp at 5°C/min to 250°C, hold for 5 min[7] |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV[7] |

| Mass Range | m/z 33 - 350 amu[7] |

| MS Source Temperature | 230°C |

| MS Transfer Line Temp | 280°C |

Data Presentation and Analysis

Compound Identification

This compound (Formula: C₂₀H₃₂, Molecular Weight: 272.47 g/mol ) is identified based on two key criteria:[10][11]

-

Mass Spectrum Matching: The acquired electron ionization (EI) mass spectrum of the chromatographic peak is compared against a reference library, such as the NIST Mass Spectral Library. The fragmentation pattern is key for confirmation. A characteristic fragmentation includes an initial cleavage of a methyl group followed by a retro-Diels-Alder (RDA) reaction, producing a base peak signal at m/z 257.[1]

-

Retention Index (RI): The retention index of the compound is calculated relative to a series of n-alkane standards run under the same chromatographic conditions. This calculated RI is then compared to published values. For this compound, a reported RI is 1982 on a non-polar CP-Sil 5 CB column.[10]

Quantitative Data Summary

Quantification is achieved by constructing a calibration curve from certified standards or through semi-quantification relative to the internal standard. The table below presents an example of how quantitative results can be summarized.

| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Response Ratio (Analyte/IS) | Concentration (µg/g) |

| Sample A-1 | 21.54 | 450,800 | 998,500 | 0.451 | 45.1 |

| Sample A-2 | 21.55 | 462,100 | 1,001,200 | 0.462 | 46.2 |

| Sample A-3 | 21.54 | 455,900 | 995,600 | 0.458 | 45.8 |

| Average | 21.54 | - | - | 0.457 | 45.7 |

| Std. Dev. | 0.01 | - | - | 0.006 | 0.6 |

| %RSD | 0.03% | - | - | 1.24% | 1.24% |

Visualized Workflow

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. cropj.com [cropj.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

Application Note: Quantification of Verticilla-4(20),7,11-triene using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Introduction